(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
Description
The compound "(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea" is a urea derivative featuring a quinazolinone core substituted with a furan-2-ylmethyl group and a benzo[d][1,3]dioxol-5-yl moiety. Its structural complexity arises from the conjugated system involving the urea linkage and the quinazolinone ring, which likely influences its electronic properties and biological interactions.
Properties
CAS No. |
942002-06-4 |
|---|---|
Molecular Formula |
C21H16N4O5 |
Molecular Weight |
404.382 |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C21H16N4O5/c26-20(22-13-7-8-17-18(10-13)30-12-29-17)24-19-15-5-1-2-6-16(15)23-21(27)25(19)11-14-4-3-9-28-14/h1-10H,11-12H2,(H2,22,24,26) |
InChI Key |
CQPRJJRHNCBQTN-LYBHJNIJSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=C4C=CC=CC4=NC(=O)N3CC5=CC=CO5 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinazolinone core, followed by the introduction of the furan-2-ylmethyl group and the benzo[d][1,3]dioxole ring. The final step often involves the formation of the urea linkage through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising anti-cancer properties. Research indicates that derivatives of quinazoline compounds can induce apoptosis in cancer cell lines. For example, studies have shown that related compounds can effectively suppress tumor growth in animal models, suggesting that this compound may also possess similar anticancer efficacy .
Antimicrobial Activity
Compounds containing furan and benzo[d][1,3]dioxole structures have demonstrated significant antimicrobial properties against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways . This compound's structure suggests it could be evaluated for similar activities.
Neuropharmacology
Given its structural similarity to known neuroactive compounds, this molecule may be investigated for potential neuroprotective effects or as a treatment for neurological disorders. Compounds with similar frameworks have been studied for their ability to modulate neurotransmitter systems and exhibit neuroprotective effects in preclinical models .
Synthesis of Analogues
The synthesis of this compound can lead to the development of analogues with tailored pharmacological profiles. Researchers often modify the functional groups on such compounds to enhance their biological activity or reduce toxicity . The exploration of structure-activity relationships (SAR) is crucial in this context.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of quinazoline derivatives, it was found that modifications to the urea group significantly enhanced cytotoxicity against various cancer cell lines. The tested compound demonstrated an IC50 value indicating effective inhibition of cell proliferation at low concentrations .
Case Study 2: Antimicrobial Testing
A series of benzo[d][1,3]dioxole derivatives were subjected to antimicrobial assays against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to increased activity against resistant strains, highlighting the potential for developing new antibiotics based on this scaffold .
Case Study 3: Neuroprotective Effects
Research involving compounds similar to the target compound showed promising results in protecting neuronal cells from oxidative stress-induced apoptosis. These findings suggest that further investigation into the neuroprotective properties of this compound could yield significant therapeutic insights .
Mechanism of Action
The mechanism of action of (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can lead to the modulation of biological pathways, resulting in various biological effects. For example, the compound may inhibit the activity of a specific enzyme, leading to the suppression of a disease-related pathway.
Comparison with Similar Compounds
Structural Analogues and Heterocyclic Modifications
Compound A : 5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole
- Structural Differences: Replaces the quinazolinone-urea scaffold with a pyrazole ring.
- Activity : Demonstrated antimicrobial properties in preliminary studies .
Compound B : 1-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea
- Structural Differences: Substitutes the quinazolinone with a 1,3,4-thiadiazole ring.
- Key Features: The thiadiazole’s electron-deficient nature may enhance metabolic stability compared to the quinazolinone system.
- Synthesis: Prepared via condensation reactions, similar to methods for quinazolinone derivatives .
Compound C : (E)-1-(1-Arylimidazolidin-2-ylidene)-3-(4-(1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazol-3-yl)phenyl)ureas
- Structural Differences: Uses an imidazolidin-2-ylidene core instead of quinazolinone.
Pharmacological and Physicochemical Properties
Spectral and Crystallographic Data
- For example, the benzo[d][1,3]dioxole moiety typically shows aromatic protons at δ 6.7–7.1 ppm in $ ^1H $-NMR .
Biological Activity
The compound (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea represents a novel class of biologically active molecules with potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H14N2O5
- Molecular Weight : 342.31 g/mol
- CAS Number : 17951-19-8
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-cancer and anti-inflammatory agent.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- HeLa Cells : The compound demonstrated an IC50 value of 5.99 μM, indicating potent cytotoxicity.
- Mechanism of Action : The compound may induce apoptosis through the modulation of Bcl-2 family proteins, particularly Mcl-1, which is known to inhibit apoptotic pathways in cancer cells .
Anti-inflammatory Activity
Studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. The compound's ability to modulate signaling pathways related to inflammation has been documented in vitro.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in tumor progression and inflammation.
- Receptor Modulation : The compound may interact with various cellular receptors that mediate cell survival and death.
- Reactive Oxygen Species (ROS) Regulation : By modulating ROS levels, the compound can influence cellular stress responses and apoptosis.
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound:
| Study | Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| Study 1 | HeLa Cells | 5.99 μM | Induction of apoptosis via Mcl-1 modulation |
| Study 2 | MCF7 Cells | 8.00 μM | Inhibition of proliferation through cell cycle arrest |
| Study 3 | RAW 264.7 Cells | 70 μM | Reduction of pro-inflammatory cytokines |
Q & A
Q. What established synthetic routes are available for this compound, and what key intermediates should be prioritized?
The synthesis involves three critical steps:
- Step 1 : Preparation of the benzo[d][1,3]dioxole intermediate via Claisen condensation or acryloylation, as demonstrated for analogous structures .
- Step 2 : Cyclization to form the 2,3-dihydroquinazolin-4(1H)-one core using hydrazine hydrate or phenyl hydrazine under reflux conditions .
- Step 3 : Urea bridge formation via reaction with isocyanate derivatives, following protocols for similar triazole-urea hybrids (e.g., refluxing in anhydrous toluene or chloroform for 1–2 hours) . Key intermediates include the benzo[d][1,3]dioxol-5-yl acrylamide precursor and the 3-(furan-2-ylmethyl)-2-oxoquinazoline intermediate .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?
- 1H/13C NMR : Focus on urea NH protons (δ 9.5–10.5 ppm), quinazolinone carbonyl (δ 165–170 ppm), and furan methylene protons (δ 4.5–5.5 ppm) .
- IR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and quinazolinone C=O (~1720 cm⁻¹) .
- Mass Spectrometry (MS) : Prioritize molecular ion peaks and fragmentation patterns consistent with the urea and quinazolinone moieties .
Q. What initial biological screening approaches are recommended based on structural analogs?
- Anticonvulsant assays : Use maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, as validated for benzo[d][1,3]dioxol derivatives .
- Antimicrobial screening : Employ agar diffusion assays against Staphylococcus aureus and Candida albicans at 50–100 µg/mL concentrations, following protocols for pyrazole-urea hybrids .
Advanced Research Questions
Q. How can heuristic algorithms or Bayesian optimization improve the synthetic yield of this compound?
- Apply Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent ratio, catalyst loading) .
- Use Bayesian optimization to predict high-yield conditions with minimal experimental trials, focusing on cyclization and urea formation steps . For example, a 15–20% yield improvement was reported for similar heterocycles using this approach .
Q. What strategies resolve discrepancies between computational predictions (e.g., DFT) and experimental spectral data?
- Hybrid NMR/DFT analysis : Compare experimental 13C NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) to identify conformational mismatches .
- X-ray crystallography : Use the Mercury CSD module to analyze crystal packing effects that may distort computational models .
Q. How to design a structure-activity relationship (SAR) study for this compound’s bioactivity?
- Variable substituents : Synthesize analogs with modified furan methyl groups (e.g., 5-nitro or 5-chloro substituents) and compare anticonvulsant/antimicrobial potency .
- Pharmacophore mapping : Use docking studies to identify critical interactions (e.g., urea H-bond donors with target enzymes) and validate via site-directed mutagenesis .
Q. What methodologies address contradictions in biological activity data across similar compounds?
- Meta-analysis : Compile IC50/MIC values from analogs (e.g., benzo[d][1,3]dioxol-pyrazole hybrids) to identify trends in substituent effects .
- Cytotoxicity profiling : Use parallel assays (e.g., MTT tests on HEK293 cells) to distinguish target-specific activity from nonspecific toxicity .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
